molecular formula C7H13BrO2 B14736465 Butyl 3-bromopropanoate CAS No. 6973-79-1

Butyl 3-bromopropanoate

Cat. No.: B14736465
CAS No.: 6973-79-1
M. Wt: 209.08 g/mol
InChI Key: QDEAPWRQCUZSEZ-UHFFFAOYSA-N
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Description

Butyl 3-bromopropanoate is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both an ester group and a bromine atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-bromopropanoate can be synthesized through several methods. One common method involves the esterification of 3-bromopropanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Another method involves the reaction of 3-bromopropionyl chloride with butanol in the presence of a base such as pyridine. This method is often preferred in industrial settings due to its higher yield and efficiency.

Industrial Production Methods

In industrial production, this compound is often synthesized using a continuous flow process. This method involves the continuous addition of 3-bromopropanoic acid and butanol to a reactor, along with a strong acid catalyst. The reaction mixture is then heated and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-bromopropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles such as hydroxide, cyanide, and amines. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: The ester group can also be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, pyridine, and various nucleophiles.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products can include butyl alcohol, butyl cyanide, and butyl amine.

    Reduction: Butyl 3-hydroxypropanoate.

    Oxidation: 3-bromopropanoic acid.

Scientific Research Applications

Butyl 3-bromopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is used in the synthesis of potential drug candidates and in the study of drug metabolism.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 3-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group also makes it a good substrate for reduction and oxidation reactions, allowing for the formation of a wide range of products.

Comparison with Similar Compounds

Butyl 3-bromopropanoate can be compared with other similar compounds such as:

    Ethyl 3-bromopropanoate: Similar in structure but with an ethyl group instead of a butyl group. It has similar reactivity but different physical properties.

    Methyl 3-bromopropanoate: Similar in structure but with a methyl group instead of a butyl group. It is more volatile and has different reactivity due to the smaller alkyl group.

    Propyl 3-bromopropanoate: Similar in structure but with a propyl group instead of a butyl group. It has similar reactivity but different physical properties.

This compound is unique due to its specific reactivity and the presence of the butyl group, which can influence its physical and chemical properties.

Properties

IUPAC Name

butyl 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEAPWRQCUZSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285259
Record name Butyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-79-1
Record name NSC41210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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